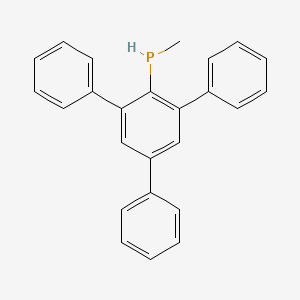
Methyl-(2,4,6-triphenylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(2,4,6-triphenylphenyl)phosphane: is an organophosphorus compound with the molecular formula C25H21P It is characterized by a phosphane group attached to a methyl group and a 2,4,6-triphenylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl-(2,4,6-triphenylphenyl)phosphane typically involves the reaction of a phosphine precursor with a methylating agent. One common method is the reaction of triphenylphosphine with methyl iodide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl-(2,4,6-triphenylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Methyl-(2,4,6-triphenylphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound can be used in the study of biological systems where phosphane derivatives play a role.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which methyl-(2,4,6-triphenylphenyl)phosphane exerts its effects is primarily through its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphane group can donate electron density to the metal, stabilizing the complex and facilitating various chemical transformations. This coordination can influence molecular targets and pathways involved in catalysis and other chemical reactions.
Comparison with Similar Compounds
Triphenylphosphine: A simpler phosphane compound with three phenyl groups.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another organophosphorus compound with different substituents.
Uniqueness: Methyl-(2,4,6-triphenylphenyl)phosphane is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where other phosphane compounds may not be as effective.
By understanding the properties and applications of this compound, researchers can explore new avenues in chemistry, biology, medicine, and industry, leveraging its unique characteristics for innovative solutions.
Properties
CAS No. |
881407-19-8 |
|---|---|
Molecular Formula |
C25H21P |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl-(2,4,6-triphenylphenyl)phosphane |
InChI |
InChI=1S/C25H21P/c1-26-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18,26H,1H3 |
InChI Key |
PWMRCEDESRAGKB-UHFFFAOYSA-N |
Canonical SMILES |
CPC1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


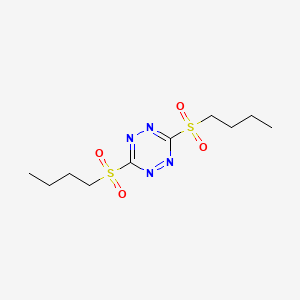
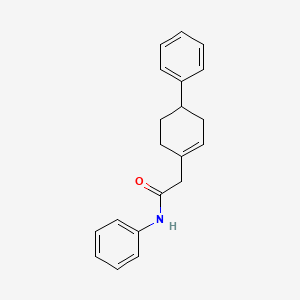
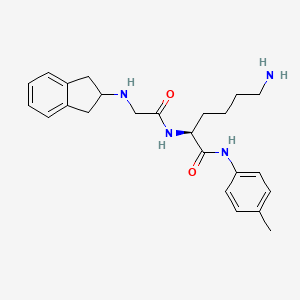


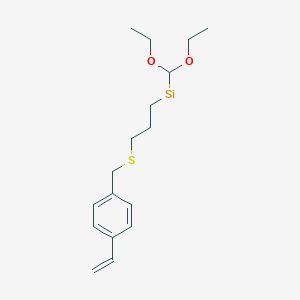
![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)
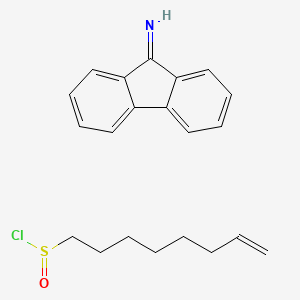
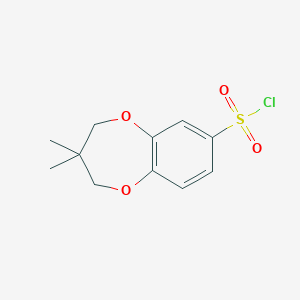
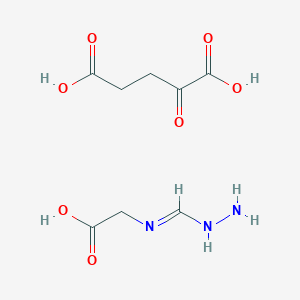
![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
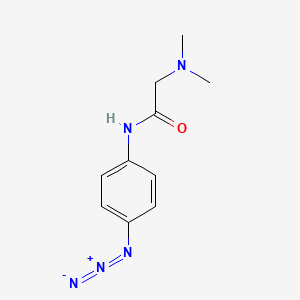
![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)
